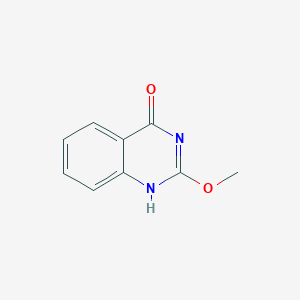
2-Methoxyquinazolin-4(3H)-one
Vue d'ensemble
Description
2-Methoxyquinazolin-4(3H)-one is a chemical compound with the molecular formula C9H8N2O2 . It is used for research purposes.
Synthesis Analysis
Quinazolin-4(3H)-one derivatives have been synthesized through various methods for different purposes. For instance, a series of quinazolinone derivatives were synthesized as antiproliferative agents through a three-step method . Another study reported the synthesis of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs for their in vitro antimicrobial activity .
Molecular Structure Analysis
The molecular structure of 2-Methoxyquinazolin-4(3H)-one has been evaluated using techniques such as FTIR, 1H-NMR, 13C-NMR, and Mass spectroscopy .
Chemical Reactions Analysis
Quinazolin-4(3H)-one derivatives have been involved in various chemical reactions. For example, a series of quinazolinone derivatives were synthesized as α-glucosidase inhibitors . Another study reported the synthesis of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxyquinazolin-4(3H)-one can be found in databases such as PubChem .
Applications De Recherche Scientifique
Anticancer Properties
2-Methoxyquinazolin-4(3H)-one and its derivatives have shown promising results in cancer research. A study demonstrated that a related compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibited significant antiproliferative activity against a panel of human tumor cell lines and disrupted tumor vasculature, indicating its potential as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017). Another study identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and effective anticancer agent, showing high efficacy in breast and other cancer models (Sirisoma et al., 2009).
Synthesis and Structural Studies
Research has been conducted on the synthesis and structural analysis of 2-methoxyquinazolin-4(3H)-one derivatives. A study synthesized and analyzed the crystal structure of a related ligand, 2-[2-hydroxy-3-methoxyphenyl]-3-[2-hydroxy-3-methoxybenzylamino]-1,2-dihydroquinazolin-4(3H)-one, and its transition metal complexes (Gudasi et al., 2006). Another research focused on the electrochemical investigation of quinazoline Schiff base compounds as corrosion inhibitors, highlighting the chemical properties and potential industrial applications of these compounds (Khan et al., 2017).
Antimicrobial and Antioxidant Activities
Quinazolin-4(3H)-one derivatives have shown significant antimicrobial and antioxidant activities. A study demonstrated the antibacterial activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one against various strains of bacteria and fungi (Osarumwense, 2022). Another research explored the antioxidant properties of 2-substituted quinazolin-4(3H)-ones, identifying key structure-antioxidant activity relationships (Mravljak et al., 2021).
Development of Antimalarial Agents
The 2-aminoquinazolin-4(3H)-ones were identified as a new class of inhibitors for malaria digestive vacuole plasmepsins, suggesting their potential as leads for antimalarial drug development (Rasina et al., 2016).
Applications in Organic Synthesis
Studies have also focused on the synthesis of 2-heteroquinazolin-4(3H)-ones using palladium-catalyzed tandem reactions, which is a practical and efficient method for obtaining a wide variety of these compounds (Zeng & Alper, 2010).
Biological Activities and Potential Therapeutics
Research into the anti-inflammatory, analgesic, and anticonvulsant activities of 2-methylquinazolin-4(3H)-one derivatives has shown promising results. Some derivatives have exhibited significant activity in these areas, indicating their potential as therapeutic agents (Rajasekaran et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTJLUHQGXNGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322446 | |
| Record name | 2-methoxyquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyquinazolin-4(3H)-one | |
CAS RN |
1011-24-1 | |
| Record name | 1011-24-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methoxyquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B186604.png)
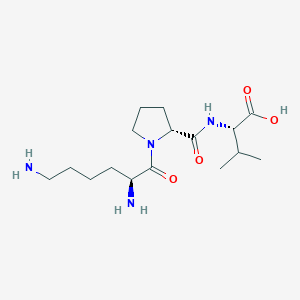
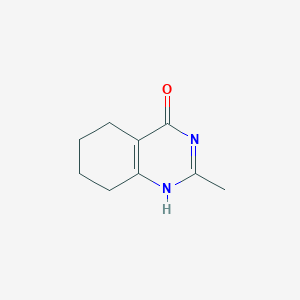
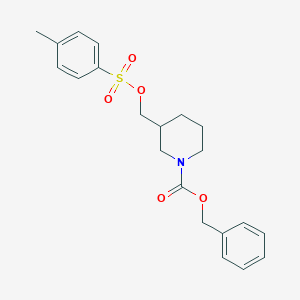
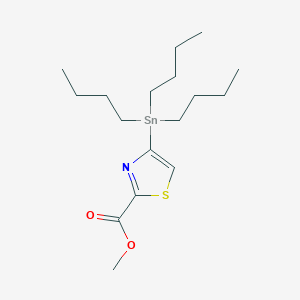
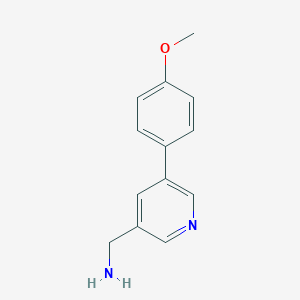
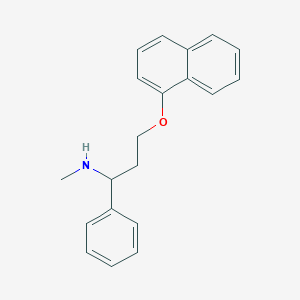
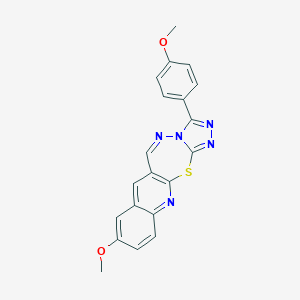
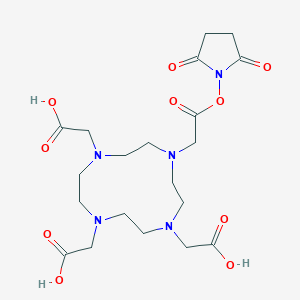
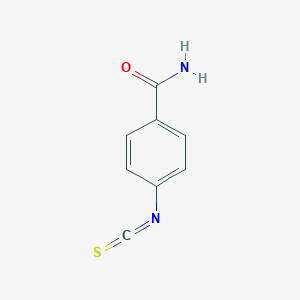
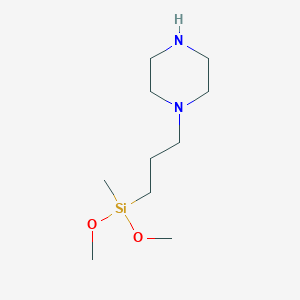
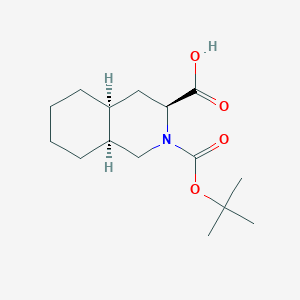
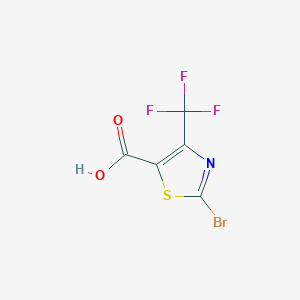
![4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid](/img/structure/B186630.png)